3-Benzo[a]anthracen-12-ylpyridine
Description
3-Benzo[a]anthracen-12-ylpyridine is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a benzo[a]anthracene core fused with a pyridine ring at the 12-position. This structural hybridization combines the aromatic stability of PAHs with the electron-deficient character of pyridine, making it a compound of interest in materials science and organic electronics. Its synthesis typically involves cross-coupling reactions between halogenated benzo[a]anthracene derivatives and pyridine-containing precursors.
Properties
CAS No. |
7356-57-2 |
|---|---|
Molecular Formula |
C23H15N |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-benzo[a]anthracen-12-ylpyridine |
InChI |
InChI=1S/C23H15N/c1-3-9-20-16(6-1)11-12-18-14-17-7-2-4-10-21(17)23(22(18)20)19-8-5-13-24-15-19/h1-15H |
InChI Key |
HZWIBXVAIREGQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C(=C32)C5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phomopsin A is typically isolated from cultures of Diaporthe toxica. The isolation process involves cultivating the fungus on a suitable medium, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods: Industrial production of Phomopsin A is not common due to its toxic nature and the complexity of its synthesis. Most of the available Phomopsin A is produced in research laboratories for scientific studies .
Chemical Reactions Analysis
Types of Reactions: Phomopsin A undergoes various chemical reactions, including:
Oxidation: Phomopsin A can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in Phomopsin A.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired derivative.
Major Products Formed:
Scientific Research Applications
Phomopsin A has a wide range of applications in scientific research:
Chemistry: Used as a probe to study microtubule dynamics and polymerization.
Biology: Employed in cell biology to investigate the effects of microtubule inhibition on cell division and growth.
Medicine: Studied for its potential therapeutic applications in cancer treatment due to its ability to inhibit cell division.
Industry: Used in the development of new pesticides and herbicides due to its toxic effects on plants.
Mechanism of Action
Phomopsin A exerts its effects by binding to β-tubulin, a key component of microtubules. This binding inhibits the polymerization of tubulin, thereby blocking microtubule growth and interfering with mitosis. The compound interacts near the vinblastine binding site on β-tubulin, overlapping with the site targeted by other tubulin inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Nomenclature
The provided evidence lists several PAH derivatives and heterocyclic compounds, though none directly match 3-Benzo[a]anthracen-12-ylpyridine. Below is a comparative analysis based on structural and functional group similarities:
Table 1: Key Compounds for Comparison
Key Differences and Implications
Aromatic Core vs.
Electronic Properties
- Pyridine’s electron-withdrawing nature in 3-Benzo[a]anthracen-12-ylpyridine likely reduces HOMO-LUMO gaps compared to methyl-substituted PAHs like 1-Methylpyrene, which are purely hydrocarbon-based.
Solubility and Reactivity
Research Findings from Analogues
- (1-Methylethenyl)benzene : Used in polymer synthesis; its vinyl group enables polymerization, a reactivity absent in 3-Benzo[a]anthracen-12-ylpyridine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
